molecular formula C9H10N4O4 B12404434 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3

Cat. No.: B12404434
M. Wt: 241.22 g/mol
InChI Key: NFQHZOZOFGDSIN-GYFHQMESSA-N
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Description

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is a derivative of 2,4-dinitrophenylhydrazine, a compound widely used in organic chemistry for the detection of carbonyl compounds. This specific derivative is deuterated, meaning it contains deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace chemical reactions and study molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 typically involves the reaction of 2,4-dinitrophenylhydrazine with a deuterated aldehyde or ketone. The reaction is carried out in an acidic medium, often using hydrochloric acid in ethanol as the solvent. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the hydrazone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents can be costly, so efficient recycling and purification methods are employed to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenylhydrazones with additional oxygen-containing functional groups, while reduction can produce amino derivatives .

Scientific Research Applications

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 has several applications in scientific research:

    Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.

    Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 involves its interaction with carbonyl compounds. The compound forms a hydrazone derivative through a nucleophilic addition-elimination reaction. This reaction is facilitated by the presence of acidic conditions, which protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is unique due to its deuterated nature, which makes it particularly useful in tracing chemical reactions and studying molecular structures. The presence of deuterium allows for more precise analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

241.22 g/mol

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-[(E)-propylideneamino]aniline

InChI

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+/i3D,4D,6D

InChI Key

NFQHZOZOFGDSIN-GYFHQMESSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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